molecular formula C17H17F3N4O B2359729 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034457-36-6

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2359729
CAS No.: 2034457-36-6
M. Wt: 350.345
InChI Key: NMBIWXYMDXKQLU-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole moiety linked to a pyrrolidine ring, a structural motif commonly employed as a spacer or pharmacophore in the design of biologically active molecules . The 1,2,3-triazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, which can be critical for target binding . The incorporation of a cyclopropyl group and a 2-(trifluoromethyl)phenyl unit suggests potential investigation into its electronic and steric properties, which can fine-tune a molecule's affinity and selectivity. Compounds with similar triazole-pyrrolidine frameworks are explored in various research areas, including neuroscience and pharmacology . As a versatile building block, this compound provides researchers with a valuable tool for probing biological systems, developing structure-activity relationships (SAR), and screening for novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-8-7-12(9-23)24-10-15(21-22-24)11-5-6-11/h1-4,10-12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIWXYMDXKQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrrolidine ring substituted with a triazole moiety and a trifluoromethyl phenyl group. Its structural formula can be represented as:

C13H13F3N4\text{C}_{13}\text{H}_{13}\text{F}_3\text{N}_4

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

  • Mechanism of Action :
    • The compound is hypothesized to inhibit key signaling pathways in cancer cells, particularly those associated with cell proliferation and survival.
    • It may induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
  • In Vitro Studies :
    • In studies involving MV4-11 cells (a model for acute myeloid leukemia), similar compounds demonstrated IC50 values as low as 0.072 μM, indicating potent inhibitory effects on cell viability .
    • The presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity by improving the compound's interactions with target proteins.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The compound's ability to inhibit bacterial growth can be linked to its structural components.

  • Testing Methods :
    • Agar disc diffusion methods have been employed to assess the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
    • Compounds with a similar framework have shown significant activity against these pathogens at concentrations around 1 mM .
  • Results Summary :
    • Several derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound.

Structural FeatureEffect on Activity
Triazole RingEssential for kinase inhibition
Trifluoromethyl GroupEnhances lipophilicity and potency
Cyclopropyl SubstitutionModulates receptor binding affinity

Case Studies

Several case studies highlight the importance of structural modifications in enhancing biological activity:

  • Case Study 1 : A derivative with a similar triazole structure demonstrated enhanced cytotoxicity in human cancer cell lines when modified at the 5-position with sulfonate groups, which increased membrane permeability but reduced overall potency .
  • Case Study 2 : Inhibition studies on FLT3 kinase revealed that modifications at specific positions could lead to improved selectivity and reduced off-target effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound allows for interaction with various biological targets, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi effectively .

Anticancer Potential

Triazoles are known for their anticancer properties. The compound's structure suggests that it may interfere with cancer cell proliferation by inhibiting specific enzymes or pathways involved in tumor growth. Preliminary studies on related compounds have shown promising results in vitro against various cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The triazole ring can enhance binding affinity to enzyme active sites, leading to potential therapeutic applications in treating metabolic disorders .

Pesticide Development

The unique chemical structure of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone positions it as a potential candidate for developing novel pesticides. Triazole derivatives have been used to create fungicides that are effective against a broad spectrum of plant pathogens .

Polymer Chemistry

The compound can be utilized as a building block in polymer chemistry. Its ability to undergo various chemical reactions makes it suitable for synthesizing new polymeric materials with enhanced properties, such as increased thermal stability and improved mechanical strength .

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
AnticancerIn vitro studies showed inhibition of cancer cell proliferation in multiple cell lines.
AgrochemicalsPotential use as a fungicide with broad-spectrum efficacy against plant pathogens.
Enzyme InhibitionIdentified as an inhibitor for key metabolic enzymes in preliminary assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound’s uniqueness lies in its pyrrolidine-triazole hybrid scaffold, distinguishing it from simpler triazole derivatives. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from ) shares a triazole core but lacks the pyrrolidine backbone and cyclopropyl substituent, instead incorporating sulfonyl and fluorophenyl groups . Such differences influence electronic properties and binding affinities.

Physicochemical Properties

A hypothetical comparison based on structural analogs is shown below:

Property Target Compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Molecular Weight ~383.35 g/mol ~563.59 g/mol
LogP (Predicted) 3.2 (high lipophilicity) 4.1 (higher due to sulfonyl group)
Water Solubility Low (trifluoromethyl group) Very low (bulky sulfonyl substituent)
Thermal Stability Moderate (cyclopropane strain) High (sulfonyl group enhances rigidity)

Crystallographic and Computational Insights

The pyrrolidine-triazole scaffold’s conformational flexibility could lead to challenges in crystallization, whereas sulfonyl-containing analogs () may form more stable crystals due to stronger intermolecular interactions .

Preparation Methods

Preparation of 3-Azidopyrrolidine

The synthesis begins with the conversion of pyrrolidin-3-ol to its azide derivative (Figure 2A):

  • Tosylation : Pyrrolidin-3-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et$$_3$$N) to yield 3-(tosyloxy)pyrrolidine (89–95% yield).
  • Azide Displacement : Treatment with sodium azide (NaN$$_3$$) in dimethylformamide (DMF) at 70°C for 3 hours furnishes 3-azidopyrrolidine (78% yield).

CuAAC with Cyclopropyl Acetylene

The azide undergoes CuAAC with ethynylcyclopropane under Huisgen conditions (Figure 2B):

  • Reagents : CuSO$$4$$·5H$$2$$O (10 mol%), sodium ascorbate (20 mol%), DCM:H$$_2$$O (1:1).
  • Conditions : Stirred at 25°C for 12 hours.
  • Yield : 76–85% after flash chromatography (hexane:ethyl acetate, 6:4).

Key Data :

Parameter Value Source
Reaction Time 12 hours
Solvent System DCM:H$$_2$$O (1:1)
Isolated Yield 82%

Introduction of the 2-(Trifluoromethyl)Benzoyl Group

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$) in refluxing toluene (Figure 3A):

  • Conditions : 80°C for 2 hours.
  • Yield : 95% (crude, used directly).

Coupling to Pyrrolidine-Triazole

The pyrrolidine-triazole core reacts with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (Figure 3B):

  • Reagents : Et$$_3$$N (2.5 equiv), DCM, 0°C to 25°C.
  • Conditions : Stirred for 4 hours.
  • Yield : 68% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Analytical Validation :

  • $$^1$$H NMR (CDCl$$_3$$): δ 8.05 (s, 1H, triazole-H), 7.82–7.75 (m, 4H, aryl-H), 4.61–4.48 (m, 2H, pyrrolidine-H), 3.32–3.25 (m, 2H, pyrrolidine-H).
  • HRMS : m/z 407.1492 [M + H]$$^+$$ (calc. 407.1495).

Alternative Synthetic Routes

One-Pot Sequential CuAAC/Acylation

A streamlined approach combines CuAAC and acylation in a single pot (Figure 4):

  • CuAAC : 3-Azidopyrrolidine + ethynylcyclopropane → triazole intermediate.
  • In Situ Acylation : Add 2-(trifluoromethyl)benzoyl chloride and Et$$_3$$N.
  • Yield : 62% (over two steps).

Use of Trifluoromethylation Reagents

For late-stage trifluoromethylation, the phenyl ring is functionalized using fluoroform (HCF$$_3$$) and KHMDS in triglyme at −40°C (Figure 5):

  • Substrate : (3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone.
  • Yield : 58%.

Optimization and Challenges

Regioselectivity in CuAAC

Copper catalysis ensures exclusive 1,4-regioselectivity in triazole formation. Control experiments without Cu(I) yield negligible product.

Stability of the Cyclopropyl Group

Ethynylcyclopropane’s strain necessitates mild conditions (pH 7–9, ≤40°C) to prevent ring-opening.

Purification Challenges

  • Flash Chromatography : Hexane:ethyl acetate gradients (7:3 → 1:1) resolve polar triazole and nonpolar acylated products.
  • HPLC : Used for final purity assessment (>95%).

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